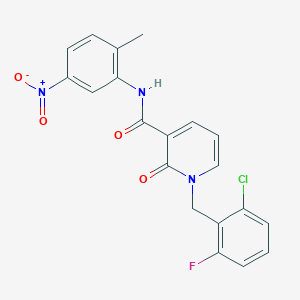

![molecular formula C20H15ClFN5O2S B2422348 N1-(2-氯苯基)-N2-(2-(2-(4-氟苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)草酰胺 CAS No. 897757-94-7](/img/structure/B2422348.png)

N1-(2-氯苯基)-N2-(2-(2-(4-氟苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

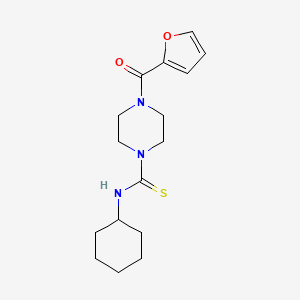

N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H15ClFN5O2S and its molecular weight is 443.88. The purity is usually 95%.

BenchChem offers high-quality N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

结构表征与合成

- 异构分析: Kariuki 等人 (2021) 合成了相关化合物并进行了结构表征, 揭示了三斜晶系的同构性质。这些发现提供了对这类化合物的分子几何形状的见解 (Kariuki, Abdel-Wahab, & El‐Hiti, 2021)。

- 结构类似物的合成: Gündoğdu 等人 (2017) 设计并合成了作为细胞毒剂的结构类似物, 探索了它们在癌症治疗中的潜力 (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017)。

药理特性

- 抗癌潜力: Lesyk 等人 (2007) 对新的噻唑并[3,2-b][1,2,4]三唑-6-酮的抗癌作用进行了研究, 表明它们在治疗各种癌细胞系中具有潜在疗效 (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007)。

- 抗菌活性: Bărbuceanu 等人 (2009) 合成了一系列包含噻唑并[3,2-b][1,2,4]三唑的化合物, 并测试了它们的抗菌作用, 显示出对抗细菌感染的潜力 (Bărbuceanu, Almajan, Şaramet, Draghici, Tarcomnicu, & Băncescu, 2009)。

生化研究

- 乙醇诱导的氧化应激: Aktay 等人 (2005) 研究了噻唑并[3,2-b]-1,2,4-三唑在预防小鼠乙醇诱导的氧化应激中的作用, 表明在管理此类疾病中具有治疗潜力 (Aktay, Tozkoparan, & Ertan, 2005)。

合成方法

- 超声促进合成: Kumar 和 Sharma (2017) 开发了一种高效、环保的苯并呋喃取代噻唑并[3,2-b][1,2,4]三唑的合成方法, 展示了绿色化学的进步 (Kumar & Sharma, 2017)。

作用机制

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, have been found to exhibit significant activity against urease-positive microorganisms . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . It is a virulence factor found in various pathogenic microorganisms .

Mode of Action

Similar compounds have been found to inhibit the urease enzyme, thereby preventing the hydrolysis of urea . This inhibition could potentially disrupt the metabolic processes of urease-positive microorganisms, leading to their eventual death or growth inhibition .

Biochemical Pathways

The compound likely affects the urease-catalyzed hydrolysis pathway. By inhibiting the urease enzyme, the compound prevents the breakdown of urea into ammonia and carbon dioxide . This disruption can affect the pH balance within the microorganism, which can lead to a variety of downstream effects, including impaired metabolic function and growth inhibition .

Pharmacokinetics

In silico pharmacokinetic studies of similar compounds have been summarized , suggesting that these compounds may have favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action would likely be the inhibition of growth or death of urease-positive microorganisms . By inhibiting the urease enzyme, the compound disrupts a critical metabolic pathway, which can lead to a variety of downstream effects that impair the microorganism’s ability to survive and proliferate .

属性

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN5O2S/c21-15-3-1-2-4-16(15)24-19(29)18(28)23-10-9-14-11-30-20-25-17(26-27(14)20)12-5-7-13(22)8-6-12/h1-8,11H,9-10H2,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNXTGMUOWWNSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422268.png)

![4-[(4-Chlorobenzyl)amino]benzohydrazide](/img/structure/B2422270.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2422275.png)

![2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2422277.png)

![6-(azepan-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2422281.png)

![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2422287.png)